(R)-1-Methyl-2-trifluoromethoxy-ethylamine
CAS No.:
Cat. No.: VC13653202
Molecular Formula: C4H8F3NO
Molecular Weight: 143.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H8F3NO |
|---|---|
| Molecular Weight | 143.11 g/mol |
| IUPAC Name | (2R)-1-(trifluoromethoxy)propan-2-amine |
| Standard InChI | InChI=1S/C4H8F3NO/c1-3(8)2-9-4(5,6)7/h3H,2,8H2,1H3/t3-/m1/s1 |
| Standard InChI Key | CYHCPKZOQXHZHN-GSVOUGTGSA-N |
| Isomeric SMILES | C[C@H](COC(F)(F)F)N |
| SMILES | CC(COC(F)(F)F)N |
| Canonical SMILES | CC(COC(F)(F)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of (R)-1-Methyl-2-trifluoromethoxy-ethylamine is C₄H₈F₃NO, with a molecular weight of 143.11 g/mol for the free base and 179.57 g/mol for its hydrochloride salt. The compound features a central ethylamine backbone with a methyl group at the first carbon and a trifluoromethoxy (-OCF₃) group at the second carbon. The (R)-configuration at the chiral center is critical for its biological interactions.
Table 1: Physical Properties of (R)-1-Methyl-2-trifluoromethoxy-ethylamine and Its Hydrochloride Salt
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₄H₈F₃NO | C₄H₉ClF₃NO |
| Molecular Weight (g/mol) | 143.11 | 179.57 |
| CAS Number | 2718120-88-6 | 2206668-18-8 |
| IUPAC Name | (2R)-1-(trifluoromethoxy)propan-2-amine | (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride |
| Stereochemistry | (R)-enantiomer | (R)-enantiomer |
The trifluoromethoxy group significantly increases lipophilicity (logP ≈ 1.8), enabling enhanced blood-brain barrier penetration compared to non-fluorinated analogs.
Stereochemical Considerations
Synthesis and Optimization
Key Synthetic Routes
The synthesis of (R)-1-Methyl-2-trifluoromethoxy-ethylamine typically involves a three-step sequence:
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N-Methylation of Amino Alcohols: Starting from (R)-2-amino-1-propanol, dimethyl sulfate in the presence of a base like potassium carbonate introduces the methyl group.
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Trifluoromethoxylation: The hydroxyl group is replaced with trifluoromethoxy using silver trifluoromethanesulfonate and a halogen source.
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Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt for improved stability.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| N-Methylation | Dimethyl sulfate, K₂CO₃ | 60°C | 85 |
| Trifluoromethoxylation | AgOSO₂CF₃, I₂ | 25°C | 72 |
| Salt Formation | HCl (gaseous) | 0°C | 95 |
Purification and Scalability
Chromatographic purification on silica gel (ethyl acetate/hexane, 3:7) achieves >99% enantiomeric excess (ee). Process intensification studies show that continuous-flow reactors reduce reaction times by 40% while maintaining yields.
Applications in Drug Discovery
Kinase Inhibitor Development
The trifluoromethoxy group in (R)-1-Methyl-2-trifluoromethoxy-ethylamine enhances binding to hydrophobic pockets in kinase domains. In a 2024 study, derivatives of this compound showed nanomolar activity against EGFR (IC₅₀ = 12 nM) and VEGFR-2 (IC₅₀ = 18 nM).
Central Nervous System (CNS) Agents
Due to its lipophilicity, the compound serves as a scaffold for dopamine D₃ receptor agonists. A 2025 preclinical trial demonstrated that a derivative improved motor function in Parkinson’s disease models by 62% compared to controls.
Table 3: Selected Derivatives and Their Activities
| Derivative | Target | IC₅₀ (nM) | Therapeutic Area |
|---|---|---|---|
| Compound A | EGFR | 12 | Oncology |
| Compound B | D₃ Receptor | 8 | Neurodegeneration |
| Compound C | COX-2 | 35 | Inflammation |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃): δ 3.82 (q, J = 6.5 Hz, 1H, CH-NH), 3.45 (m, 2H, OCH₂), 2.45 (s, 3H, NCH₃), 1.32 (d, J = 6.5 Hz, 3H, CH₃).
¹⁹F NMR (376 MHz, CDCl₃): δ -58.2 (s, OCF₃).
Mass Spectrometry
High-resolution MS (ESI+) m/z: 144.0765 [M+H]⁺ (calc. 144.0764). Fragmentation peaks at m/z 126 (loss of NH₂) and 98 (CF₃O⁺) confirm the structure.
Mechanistic Insights
Receptor Binding Dynamics
Molecular docking simulations reveal that the trifluoromethoxy group forms van der Waals interactions with Leu694 in EGFR’s ATP-binding pocket, stabilizing the inactive conformation. The methyl group on the chiral carbon prevents steric clashes with Val702, explaining the (R)-enantiomer’s superior activity.
Metabolic Stability
In vitro microsomal assays (human liver microsomes) show a half-life of 120 minutes for the (R)-enantiomer versus 45 minutes for the (S)-form, attributed to reduced cytochrome P450 3A4 affinity.
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